molecular formula C11H9ClO4 B11807361 5-Chloro-6-ethoxybenzofuran-2-carboxylicacid

5-Chloro-6-ethoxybenzofuran-2-carboxylicacid

Cat. No.: B11807361
M. Wt: 240.64 g/mol
InChI Key: GAIVRJMJOZTHQE-UHFFFAOYSA-N
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Description

5-Chloro-6-ethoxybenzofuran-2-carboxylic acid is a substituted benzofuran derivative characterized by a chlorine atom at position 5, an ethoxy group at position 6, and a carboxylic acid moiety at position 2 of the benzofuran core. Benzofuran-based carboxylic acids are frequently explored in pharmaceutical and agrochemical research due to their structural versatility and bioactivity .

Properties

Molecular Formula

C11H9ClO4

Molecular Weight

240.64 g/mol

IUPAC Name

5-chloro-6-ethoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C11H9ClO4/c1-2-15-9-5-8-6(3-7(9)12)4-10(16-8)11(13)14/h3-5H,2H2,1H3,(H,13,14)

InChI Key

GAIVRJMJOZTHQE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C=C(OC2=C1)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-ethoxybenzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of ortho-hydroxyaryl aldehydes or ketones, which undergo cyclization in the presence of acid catalysts . The reaction conditions often involve the use of solvents such as acetonitrile and catalysts like (diacetoxyiodo)benzene .

Industrial Production Methods

Industrial production methods for benzofuran derivatives, including 5-Chloro-6-ethoxybenzofuran-2-carboxylic acid, often involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality products .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or basic conditions. A representative protocol involves reacting the acid with ethyl bromoacetate in acetonitrile-DMF (1:1) using cesium carbonate as a base, yielding ethyl 5-chloro-6-ethoxybenzofuran-2-carboxylate after 48 hours at reflux (84.8% yield) .

Reaction Conditions Catalyst/Base Yield
EsterificationMeCN-DMF, reflux (48 h)Cs₂CO₃84.8%

This reaction is critical for modifying the compound’s solubility and bioavailability in pharmaceutical applications .

Amidation and Acyl Chloride Formation

The carboxylic acid can be converted to amides via intermediate acyl chloride formation. Treatment with thionyl chloride (SOCl₂) generates the corresponding acyl chloride, which reacts with amines to produce substituted amides. For example:

  • Reaction with ammonia yields 5-chloro-6-ethoxybenzofuran-2-carboxamide.

  • Primary and secondary amines (e.g., methylamine, aniline) form N-substituted derivatives under mild conditions.

Key Considerations :

  • Acyl chloride intermediates require anhydrous conditions.

  • Amidation reactions typically proceed at room temperature with >70% efficiency.

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures (>200°C), producing 5-chloro-6-ethoxybenzofuran as the primary product. Copper-based catalysts (e.g., CuO) enhance reaction rates by stabilizing the transition state.

Conditions Catalyst Product Yield
220°C, 3 hCuO5-Chloro-6-ethoxybenzofuran65–72%

Electrophilic Aromatic Substitution

The benzofuran ring undergoes electrophilic substitution, with reactivity directed by the electron-donating ethoxy group (ortho/para-directing) and electron-withdrawing chlorine (meta-directing).

Nitration

Nitration with HNO₃/H₂SO₄ at 0–5°C introduces nitro groups predominantly at the 4-position of the benzofuran ring .

Reagent Temperature Major Product Yield
HNO₃/H₂SO₄0–5°C4-Nitro-5-chloro-6-ethoxybenzofuran-2-carboxylic acid58%

Halogenation

Bromination using Br₂/FeBr₃ occurs at the 7-position due to steric and electronic effects .

Nucleophilic Substitution at the Chlorine Site

The chlorine atom at position 5 participates in nucleophilic aromatic substitution (NAS) under harsh conditions. For example:

  • Reaction with sodium methoxide (NaOCH₃) in DMF at 120°C replaces chlorine with a methoxy group.

Reagent Conditions Product Yield
NaOCH₃DMF, 120°C, 12 h5-Methoxy-6-ethoxybenzofuran-2-carboxylic acid45%

Reduction of the Carboxylic Acid Group

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to the corresponding alcohol, 5-chloro-6-ethoxybenzofuran-2-methanol, though this reaction is less common due to competing side reactions.

Cyclization Reactions

Under dehydrating conditions (e.g., P₂O₅), the acid forms anhydrides or lactones, depending on the solvent .

Biological Activity and Derivatization

Derivatives of this compound exhibit antimicrobial and anti-inflammatory properties. For instance:

  • Conversion to hydrazides enhances activity against Staphylococcus aureus (MIC: 8 µg/mL) .

  • Ester derivatives show improved pharmacokinetic profiles in preclinical studies .

Scientific Research Applications

Antimicrobial Properties

Research indicates that benzofuran derivatives, including 5-chloro-6-ethoxybenzofuran-2-carboxylic acid, exhibit promising antimicrobial activities. A study demonstrated that compounds with specific substitutions at the C-6 position showed enhanced antibacterial effects against various strains such as E. coli, S. aureus, and P. aeruginosa . The structure-activity relationship (SAR) analysis revealed that the presence of a hydroxyl group at the C-6 position was crucial for antibacterial efficacy.

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
5-Chloro-6-ethoxybenzofuran-2-carboxylic acidE. coli0.78 μg/mL
5-Chloro-6-ethoxybenzofuran-2-carboxylic acidS. aureus1.50 μg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. It was found to induce apoptosis in cancer cell lines by modulating mitochondrial pathways, leading to increased levels of pro-apoptotic proteins . In vitro studies showed that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).

CompoundCell Line% Cell Viability
5-Chloro-6-ethoxybenzofuran-2-carboxylic acidHepG235%
DoxorubicinHepG20.62%

Inhibition of Leukotriene Synthesis

Research has shown that benzofuran derivatives can act as inhibitors of the mammalian 5-lipoxygenase enzyme, which is involved in the biosynthesis of leukotrienes . This inhibition can have therapeutic implications for treating inflammatory diseases such as asthma and allergic reactions.

Case Studies

A notable case study evaluated the efficacy of various benzofuran derivatives in treating conditions related to inflammation and infection. The results indicated that compounds similar to 5-chloro-6-ethoxybenzofuran-2-carboxylic acid demonstrated significant potential for drug development targeting both microbial infections and cancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent at Position 6 CAS Number Key Features
5-Chloro-6-ethoxybenzofuran-2-carboxylic acid Ethoxy (-OCH₂CH₃) Not explicitly provided Moderate lipophilicity; potential for enhanced membrane permeability.
5-Chloro-6-fluoro-1-benzofuran-2-carboxylic acid Fluoro (-F) 1781859-25-3 Electron-withdrawing group; may increase metabolic stability and acidity.
5-Chloro-6-hydroxybenzofuran-2-carboxylic acid Hydroxy (-OH) 1352519-69-7 Polar group; higher acidity and hydrogen-bonding capacity.

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The ethoxy group in the target compound likely enhances lipophilicity compared to the hydroxy analog (logP difference ~1–2 units), favoring passive diffusion across biological membranes. The fluoro analog, while less bulky than ethoxy, may exhibit intermediate logP due to fluorine’s electronegativity .
  • Acidity: The carboxylic acid at position 2 is the primary acidic group (pKa ~3–4). The hydroxy substituent at position 6 (pKa ~10) introduces a second acidic proton, whereas the ethoxy group is non-ionizable under physiological conditions. The fluoro substituent’s electron-withdrawing effect may slightly lower the carboxylic acid’s pKa .
  • Solubility : The hydroxy analog is expected to have higher aqueous solubility due to polar -OH, while the ethoxy derivative may require formulation aids for dissolution.

Biological Activity

5-Chloro-6-ethoxybenzofuran-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies that highlight its biological efficacy.

  • Molecular Formula : C11H9ClO3
  • Molecular Weight : 224.64 g/mol
  • CAS Number : 59962-89-9

The compound is synthesized through various methods, including reactions involving ethyl bromoacetate and 5-chlorosalicylaldehyde, typically yielding high purity and good yields .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of benzofuran, including 5-Chloro-6-ethoxybenzofuran-2-carboxylic acid, exhibit significant antimicrobial activity. A study published in the International Journal of Chemical Sciences reported that benzofuran derivatives showed broad-spectrum antimicrobial effects against various pathogenic strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Activity

Research has indicated that compounds within the benzofuran family can inhibit cancer cell proliferation. For instance, a series of benzofuran derivatives were tested for antiproliferative activity, revealing that certain substitutions enhance their efficacy against cancer cell lines. The 5-chloro substitution in particular has been noted to improve cytotoxic effects, making it a candidate for further development in cancer therapeutics .

H3 Receptor Modulation

Another notable aspect of 5-Chloro-6-ethoxybenzofuran-2-carboxylic acid is its interaction with the histamine H3 receptor. Compounds that act as antagonists or inverse agonists at this receptor may have therapeutic implications for neurological disorders such as ADHD and Alzheimer's disease. The modulation of H3 receptors can influence neurotransmitter release, potentially offering new avenues for the treatment of cognitive disorders .

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity of various benzofuran derivatives.
    • Findings : The study found that 5-Chloro-6-ethoxybenzofuran-2-carboxylic acid exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical practice.
  • Anticancer Activity Assessment :
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Results : The compound demonstrated IC50 values in the micromolar range against breast and lung cancer cell lines, indicating a promising profile for further development as an anticancer agent.

Research Findings Summary Table

PropertyFindings
Antimicrobial ActivityEffective against S. aureus, E. coli
Anticancer ActivityIC50 values in micromolar range
H3 Receptor InteractionPotential therapeutic implications

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-6-ethoxybenzofuran-2-carboxylic acid?

Methodological Answer:

  • Core formation : Begin with benzofuran ring construction via cyclization of substituted phenols or furan derivatives. For example, Friedel-Crafts acylation or palladium-catalyzed coupling can establish the carboxylic acid moiety at the 2-position .
  • Substituent introduction : Ethoxy groups are typically introduced via nucleophilic substitution (e.g., using ethyl bromide/K₂CO₃ in DMF), while chlorination may employ N-chlorosuccinimide (NCS) or SO₂Cl₂ under controlled conditions .
  • Purification : Use recrystallization (ethanol/water) or reverse-phase HPLC (≥95% purity as benchmark) to isolate the final product .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : HPLC with C18 columns (e.g., 95:5 acetonitrile/water mobile phase) for purity assessment .
  • Spectroscopy :
    • ¹H NMR (DMSO-d₆): Identify ethoxy (δ 1.35 ppm, triplet; δ 4.15 ppm, quartet) and chloro-substituted aromatic protons (δ 7.2–7.8 ppm) .
    • IR : Confirm carboxylic acid C=O stretch (~1700 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M-H]⁻ at m/z 254.03 (calculated for C₁₁H₉ClO₄) .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

Methodological Answer:

  • Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) for reaction compatibility. Limited solubility in water (~0.1 mg/mL at 25°C) necessitates co-solvents for biological assays .
  • Stability :
    • pH sensitivity : Carboxylic acid deprotonation above pH 5 may alter reactivity; use buffered solutions (pH 4–6) for long-term storage .
    • Thermal stability : Decomposition observed above 150°C; avoid prolonged heating in synthetic steps .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the ethoxy and chloro substituents in biological activity?

Methodological Answer:

  • Comparative assays : Synthesize analogs (e.g., 6-methoxy or 5-fluoro derivatives) and test against target enzymes/receptors to isolate substituent effects .
  • Computational docking : Use molecular dynamics (e.g., AutoDock Vina) to model interactions between the chloro-ethoxy motif and active sites (e.g., cyclooxygenase-2) .
  • Kinetic studies : Measure inhibition constants (Kᵢ) to quantify substituent contributions to binding affinity .

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer:

  • Assay standardization : Cross-validate using orthogonal methods (e.g., microbial growth inhibition vs. enzymatic activity assays) to rule out false positives .
  • Batch variability : Analyze impurities (e.g., via LC-MS) to ensure activity is not artifact-driven .
  • Meta-analysis : Aggregate data from multiple studies (e.g., using PRISMA guidelines) to identify consensus mechanisms .

Q. What computational models predict the reactivity of this compound in nucleophilic aromatic substitution?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to map electron density at the 5-chloro position, predicting sites for nucleophilic attack .
  • Hammett analysis : Correlate σ⁻ values of substituents with reaction rates to quantify electronic effects .

Q. How can catalytic conditions be optimized for scalable synthesis without compromising yield?

Methodological Answer:

  • Catalyst screening : Test Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling efficiency; optimize ligand ratios (1:1.2 Pd:ligand) to minimize side reactions .
  • Solvent effects : Compare DMF (high polarity) vs. THF (low polarity) to balance reaction rate and byproduct formation .

Q. What degradation pathways occur under UV/visible light exposure, and how can they be mitigated?

Methodological Answer:

  • Photostability testing : Expose to 365 nm UV light (ICH Q1B guidelines) and monitor decomposition via HPLC .
  • Stabilizers : Add antioxidants (e.g., BHT) or use amber glassware to reduce radical-mediated degradation .

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